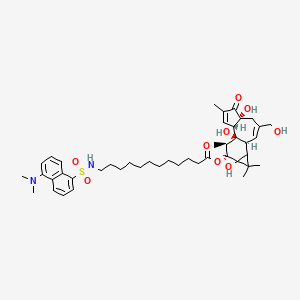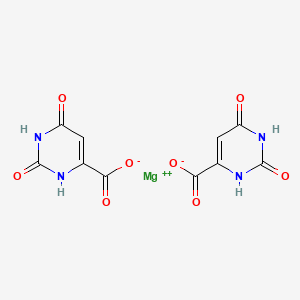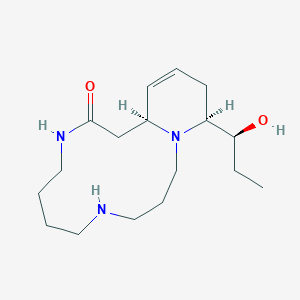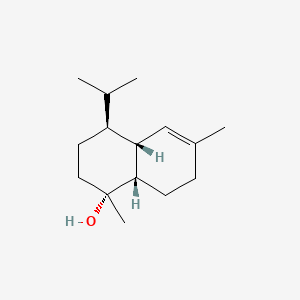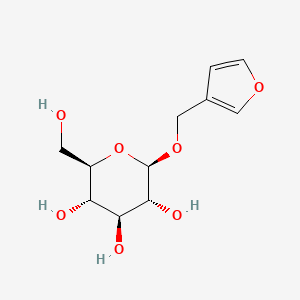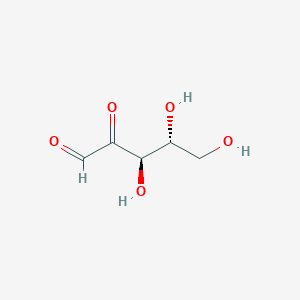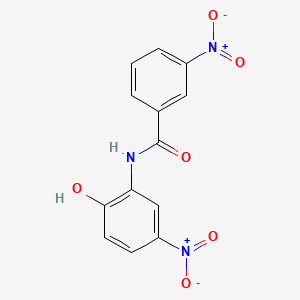![molecular formula C18H14N3O3S- B1229211 3-[(4-Anilinophenyl)diazenyl]benzene-1-sulfonate](/img/structure/B1229211.png)
3-[(4-Anilinophenyl)diazenyl]benzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-anilinophenyl)diazenyl]benzene-1-sulfonate is an organosulfonate oxoanion obtained by deprotonation of the sulfo group of 3-[(4-anilinophenyl)diazenyl]benzene-1-sulfonic acid. It is a conjugate base of a 3-[(4-anilinophenyl)diazenyl]benzene-1-sulfonic acid.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity : A study by Khan et al. (2018) focused on synthesizing metal complexes formazan dyes, including derivatives of benzene sulfonic acid. These dyes exhibited good fastness properties on leather and demonstrated significant antibacterial activity against various bacteria such as E. coli and S. aureus (Khan et al., 2018).
Proton Exchange Properties : Research by Saha et al. (2017) involved synthesizing semifluorinated sulfonated polytriazole copolymers using diazide monomers, including benzene derivatives. These copolymers showed good solubility, film-forming abilities, and high proton conductivity, making them suitable for applications like proton exchange membranes (Saha et al., 2017).
Proton Transfer in Crystalline Compounds : A study by Smith et al. (2009) explored the proton transfer in compounds formed by the reaction of aniline yellow (4-(phenyldiazenyl)aniline) with strong organic acids. This research provided insights into the correlation between structure and observed color in crystalline aniline yellow compounds (Smith et al., 2009).
In Situ Polymerization : Moujahid et al. (2005) studied the in situ polymerization of aniline sulfonic acid derivatives into the interlamellar space of layered double hydroxides. This polymerization was probed using ESR and electrochemical studies, indicating potential applications in materials science (Moujahid et al., 2005).
Spectroscopic and Thermophysical Investigations : Shahab et al. (2017) conducted quantum-chemical calculations and spectroscopic (UV-Vis, FT-IR, 1H NMR) studies on a new azo benzene derivative. They developed a thermostable polarizing film absorbing in the visible spectrum, indicating applications in materials science and engineering (Shahab et al., 2017).
Functionalization of Carbon Nanofibers : Barroso-Bujans et al. (2007) successfully attached benzene sulfonic groups to carbon nanofiber surfaces. This functionalization was evaluated using various spectroscopic techniques, pointing to potential applications in enhancing the properties of carbon nanofibers for various industrial applications (Barroso-Bujans et al., 2007).
Sulfonation Mechanism Studies : A study by Shi (2017) delved into the sulfonation mechanism of benzene with SO3, providing insights that could be crucial for understanding and improving industrial processes involving benzene derivatives (Shi, 2017).
Propriétés
Formule moléculaire |
C18H14N3O3S- |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
3-[(4-anilinophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H15N3O3S/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14/h1-13,19H,(H,22,23,24)/p-1 |
Clé InChI |
HLISYGBBLOOIQF-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



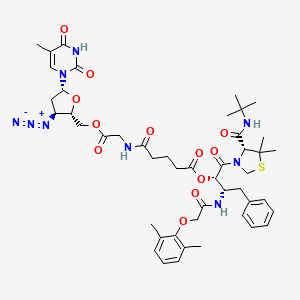
![2-Phenyl-[1,2]selenazolo[5,4-b]pyridin-3-one](/img/structure/B1229129.png)
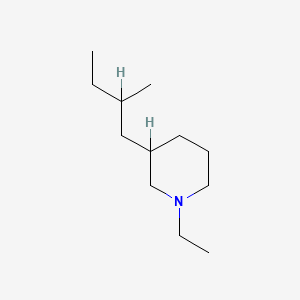
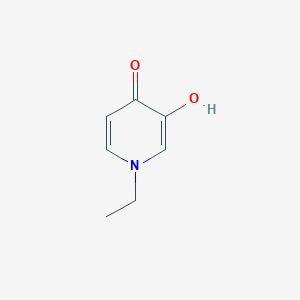
![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)
